molecular formula C11H13N5O2 B11863073 5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol CAS No. 5261-79-0

5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol

Cat. No.: B11863073
CAS No.: 5261-79-0
M. Wt: 247.25 g/mol
InChI Key: PHUOJWOHGMYMJL-UHFFFAOYSA-N
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Description

5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol is a complex organic compound that belongs to the class of purine nucleosides This compound features a purine base attached to a cyclopentene ring, which is further substituted with amino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted purine derivatives .

Scientific Research Applications

5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentene ring and the specific arrangement of functional groups make it a valuable compound for various research applications .

Properties

CAS No.

5261-79-0

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)-3-methylcyclopent-3-ene-1,2-diol

InChI

InChI=1S/C11H13N5O2/c1-5-2-6(9(18)8(5)17)16-4-15-7-10(12)13-3-14-11(7)16/h2-4,6,8-9,17-18H,1H3,(H2,12,13,14)

InChI Key

PHUOJWOHGMYMJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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